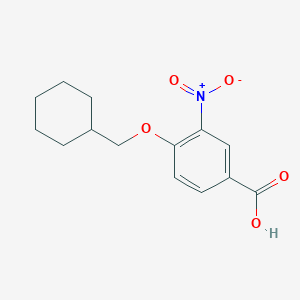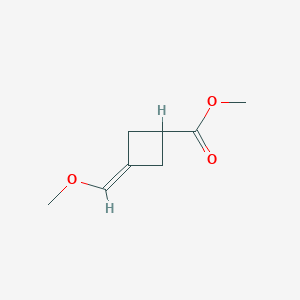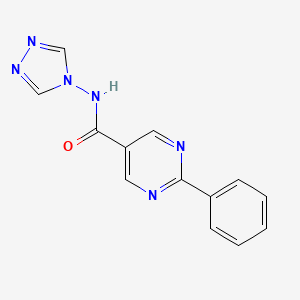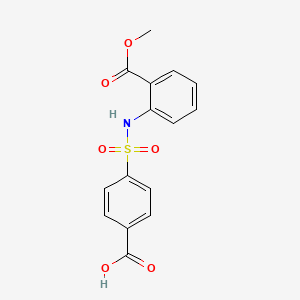![molecular formula C10H12F3N3 B8681483 1-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B8681483.png)
1-[6-(trifluoromethyl)pyridin-3-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(trifluoromethyl)pyridin-3-yl]piperazine is a chemical compound that features a piperazine ring substituted with a trifluoromethyl group on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(trifluoromethyl)pyridin-3-yl]piperazine typically involves the reaction of 6-trifluoromethylpyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[6-(trifluoromethyl)pyridin-3-yl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or the piperazine ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a de-trifluoromethylated product .
Applications De Recherche Scientifique
1-[6-(trifluoromethyl)pyridin-3-yl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[6-(trifluoromethyl)pyridin-3-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-[6-(trifluoromethyl)pyridin-3-yl]piperazine can be compared with other similar compounds such as:
Piperazine: A simpler structure without the trifluoromethyl group, used in various pharmaceutical applications.
Trifluoromethylpyridine: Lacks the piperazine ring but shares the trifluoromethyl group, used in organic synthesis.
Piperidine: Similar to piperazine but with a different ring structure, used in medicinal chemistry.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the piperazine ring, which imparts unique chemical and biological properties .
Propriétés
Formule moléculaire |
C10H12F3N3 |
|---|---|
Poids moléculaire |
231.22 g/mol |
Nom IUPAC |
1-[6-(trifluoromethyl)pyridin-3-yl]piperazine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-2-1-8(7-15-9)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2 |
Clé InChI |
FCNLATMNOJLXID-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CN=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


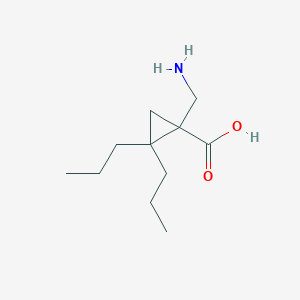
![4-[1-(3-chlorophenyl)-6-hydroxy-1H-indazol-3-yl]benzene-1,3-diol](/img/structure/B8681408.png)
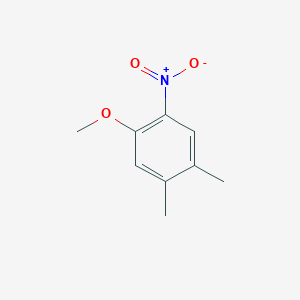
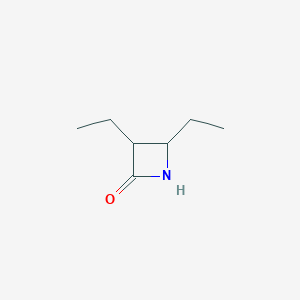
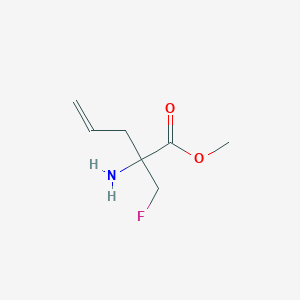
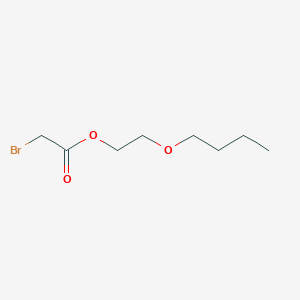
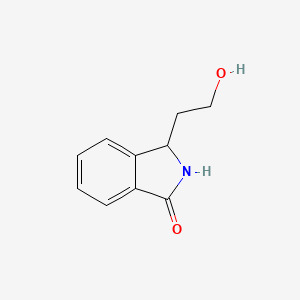
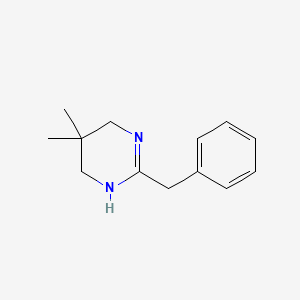
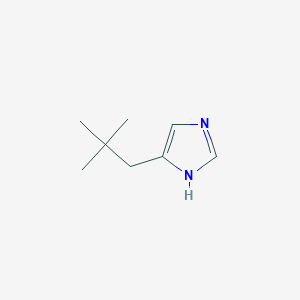
![1'-Benzyl-3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8681486.png)
